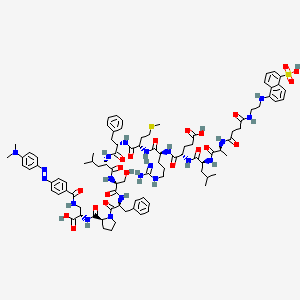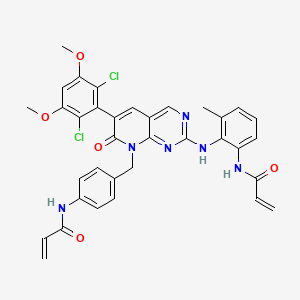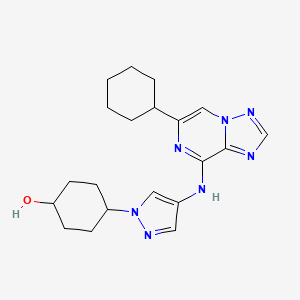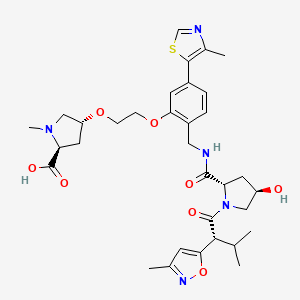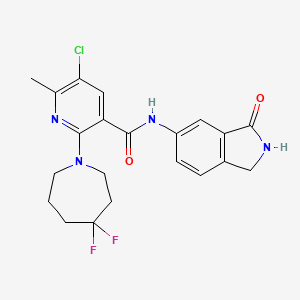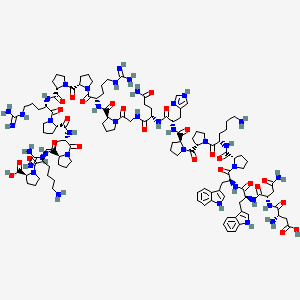
Azemiopsin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Azemiopsin is a polypeptide toxin derived from the venom of the Azemiops feae viper. This compound consists of 21 amino acid residues and is known for its ability to block skeletal muscle contraction by inhibiting nicotinic acetylcholine receptors . Unlike many other toxins, this compound does not contain cysteine residues or disulfide bridges, making it unique in its structure and function .
Preparation Methods
Azemiopsin can be synthesized through peptide synthesis, a method that allows for the precise assembly of amino acids in a specific sequence . The synthetic route involves the stepwise addition of amino acids to a growing peptide chain, typically using solid-phase peptide synthesis (SPPS). This method ensures high purity and yield of the final product.
Chemical Reactions Analysis
Azemiopsin primarily interacts with nicotinic acetylcholine receptors, inhibiting their function . The compound does not undergo typical chemical reactions like oxidation, reduction, or substitution due to its stable polypeptide structure. Instead, its activity is based on its ability to bind to specific receptor sites, blocking the action of acetylcholine. Common reagents and conditions used in these interactions include acetylcholine and calcium ions, which are essential for assessing the inhibitory effects of this compound . The major product formed from these interactions is the inhibited receptor complex, which prevents muscle contraction .
Scientific Research Applications
Azemiopsin has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a model compound to study peptide-receptor interactions and the effects of polypeptide toxins . In biology, this compound is valuable for understanding the mechanisms of muscle contraction and the role of nicotinic acetylcholine receptors . In medicine, it has potential as a non-depolarizing muscle relaxant, offering an alternative to traditional muscle relaxants with fewer side effects . Additionally, this compound’s high selectivity and potency make it a useful tool in drug discovery and pharmacology .
Mechanism of Action
Azemiopsin exerts its effects by selectively inhibiting muscle-type nicotinic acetylcholine receptors . The compound binds to these receptors with high affinity, blocking the binding of acetylcholine and preventing the transmission of nerve impulses to muscles . This inhibition leads to muscle relaxation and paralysis, which can be useful in various medical and research applications . The molecular targets of this compound include the α1β1εδ and α7 subtypes of nicotinic acetylcholine receptors .
Comparison with Similar Compounds
Azemiopsin is structurally similar to waglerins, which are peptides from the venom of Tropidolaemus wagleri . Both compounds share a similar C-terminal structure with alternating prolines and positively charged residues . this compound lacks disulfide bridges, making it less stable than other acetylcholine receptor-blocking peptides . This structural difference contributes to its unique properties and selectivity. Other similar compounds include α-bungarotoxin and conotoxins, which also target nicotinic acetylcholine receptors but have different structural features and stability profiles .
Properties
Molecular Formula |
C118H174N38O26 |
|---|---|
Molecular Weight |
2540.9 g/mol |
IUPAC Name |
(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-2-[[(2S)-1-[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-1-[(2S)-6-amino-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-amino-3-carboxypropanoyl]amino]-4-oxobutanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]-3-(1H-indol-3-yl)propanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-5-oxopentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]hexanoyl]pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C118H174N38O26/c119-41-7-5-25-74(139-104(170)86-33-15-49-151(86)112(178)82(56-66-61-135-72-24-4-2-22-69(66)72)147-98(164)79(55-65-60-134-71-23-3-1-21-68(65)71)145-100(166)81(59-93(123)158)144-96(162)70(121)58-95(160)161)109(175)154-52-18-36-89(154)114(180)153-51-17-35-88(153)106(172)146-80(57-67-62-130-64-137-67)99(165)138-73(39-40-92(122)157)97(163)136-63-94(159)148-46-12-30-83(148)101(167)141-78(29-11-45-133-118(128)129)110(176)155-53-19-37-90(155)113(179)152-50-16-34-87(152)105(171)143-77(28-10-44-132-117(126)127)108(174)150-48-14-32-85(150)103(169)142-76(27-9-43-131-116(124)125)107(173)149-47-13-31-84(149)102(168)140-75(26-6-8-42-120)111(177)156-54-20-38-91(156)115(181)182/h1-4,21-24,60-62,64,70,73-91,134-135H,5-20,25-59,63,119-121H2,(H2,122,157)(H2,123,158)(H,130,137)(H,136,163)(H,138,165)(H,139,170)(H,140,168)(H,141,167)(H,142,169)(H,143,171)(H,144,162)(H,145,166)(H,146,172)(H,147,164)(H,160,161)(H,181,182)(H4,124,125,131)(H4,126,127,132)(H4,128,129,133)/t70-,73-,74-,75-,76-,77-,78-,79-,80-,81-,82-,83-,84-,85-,86-,87-,88-,89-,90-,91-/m0/s1 |
InChI Key |
NIBSYIZDOHIVIG-IWLBDMKOSA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)CNC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CC2=CNC=N2)NC(=O)[C@@H]3CCCN3C(=O)[C@@H]4CCCN4C(=O)[C@H](CCCCN)NC(=O)[C@@H]5CCCN5C(=O)[C@H](CC6=CNC7=CC=CC=C76)NC(=O)[C@H](CC8=CNC9=CC=CC=C98)NC(=O)[C@H](CC(=O)N)NC(=O)[C@H](CC(=O)O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCCN)C(=O)N1CCC[C@H]1C(=O)O |
Canonical SMILES |
C1CC(N(C1)C(=O)CNC(=O)C(CCC(=O)N)NC(=O)C(CC2=CNC=N2)NC(=O)C3CCCN3C(=O)C4CCCN4C(=O)C(CCCCN)NC(=O)C5CCCN5C(=O)C(CC6=CNC7=CC=CC=C76)NC(=O)C(CC8=CNC9=CC=CC=C98)NC(=O)C(CC(=O)N)NC(=O)C(CC(=O)O)N)C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCNC(=N)N)C(=O)N1CCCC1C(=O)NC(CCCCN)C(=O)N1CCCC1C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methyl-5-methylidene(613C)heptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-ol](/img/structure/B12378445.png)
![(1S,3R,8R,9S,11S,12S,14S,15R,16R)-6,6-difluoro-15-[(2R,5S)-5-(2-hydroxypropan-2-yl)-2-methyloxolan-2-yl]-7,7,12,16-tetramethylpentacyclo[9.7.0.01,3.03,8.012,16]octadecane-9,14-diol](/img/structure/B12378453.png)
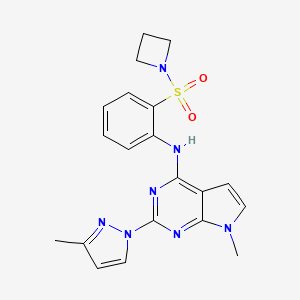
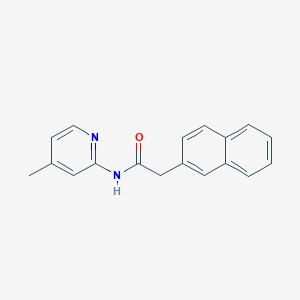

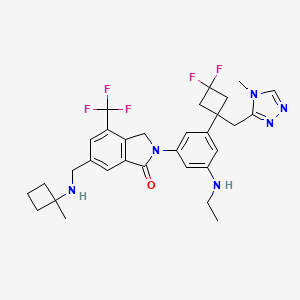

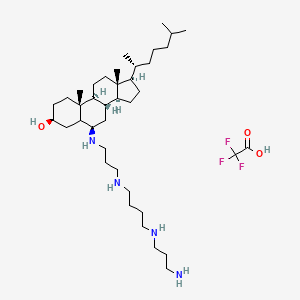
methyl phosphate](/img/structure/B12378501.png)
